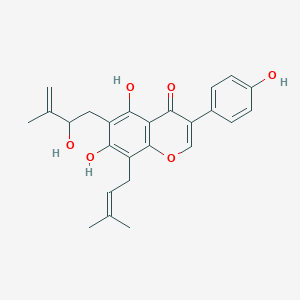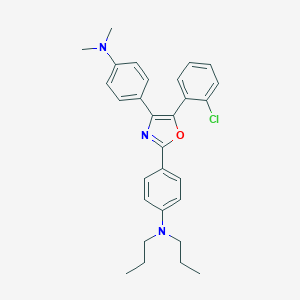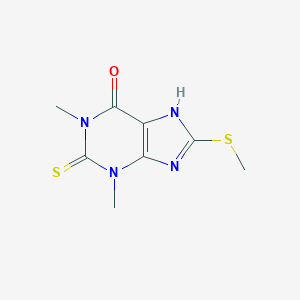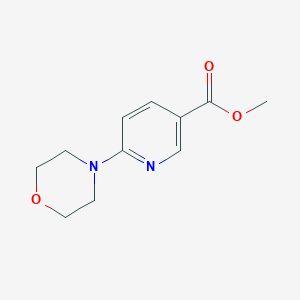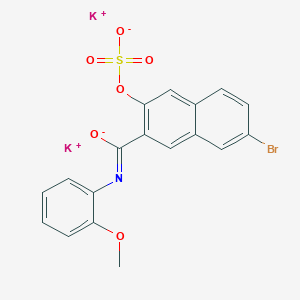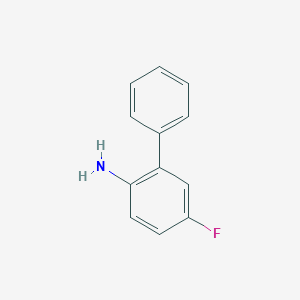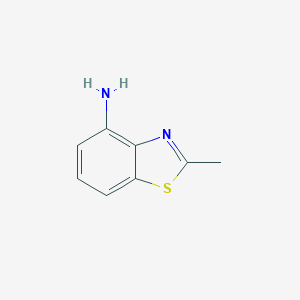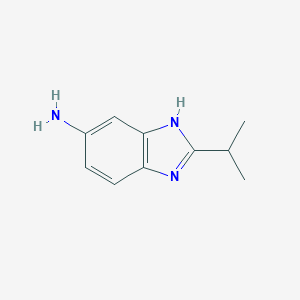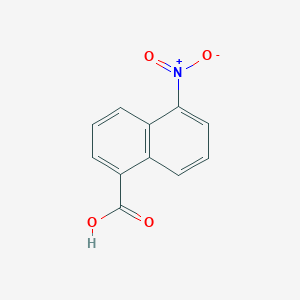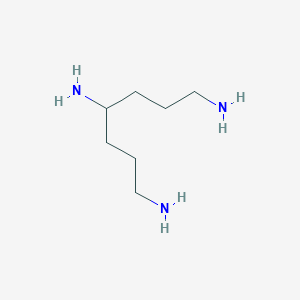
1,4,7-Triaminoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Triaminoheptane, also known as TAH, is a chemical compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is soluble in water. TAH has been the focus of scientific research due to its potential applications in various fields, such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
1,4,7-Triaminoheptane has shown potential applications in various scientific fields. In medicine, 1,4,7-Triaminoheptane has been studied for its antitumor properties. Studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 1,4,7-Triaminoheptane has also been studied for its potential use as a drug delivery system. 1,4,7-Triaminoheptane can be used as a carrier molecule to deliver drugs to specific target cells. In agriculture, 1,4,7-Triaminoheptane has been studied for its potential use as a plant growth regulator. 1,4,7-Triaminoheptane can stimulate plant growth and increase crop yield. In industry, 1,4,7-Triaminoheptane has been studied for its potential use as a corrosion inhibitor. 1,4,7-Triaminoheptane can prevent metal corrosion by forming a protective film on the metal surface.
Mécanisme D'action
The mechanism of action of 1,4,7-Triaminoheptane is not fully understood. However, studies have shown that 1,4,7-Triaminoheptane can interact with various biological molecules, such as proteins and DNA. 1,4,7-Triaminoheptane can form hydrogen bonds with these molecules, which can alter their structure and function. 1,4,7-Triaminoheptane can also induce apoptosis by activating caspase enzymes, which are responsible for cell death.
Effets Biochimiques Et Physiologiques
1,4,7-Triaminoheptane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis. 1,4,7-Triaminoheptane can also stimulate plant growth by increasing the uptake of nutrients and water. In animal studies, 1,4,7-Triaminoheptane has been shown to have neuroprotective effects. 1,4,7-Triaminoheptane can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,4,7-Triaminoheptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 1,4,7-Triaminoheptane is also soluble in water, which makes it easy to use in biological assays. However, 1,4,7-Triaminoheptane has some limitations for lab experiments. It has a strong fishy odor, which can be unpleasant to work with. 1,4,7-Triaminoheptane can also be toxic at high concentrations, which requires caution when handling.
Orientations Futures
There are several future directions for 1,4,7-Triaminoheptane research. In medicine, 1,4,7-Triaminoheptane can be further studied for its potential use as an antitumor drug. 1,4,7-Triaminoheptane can also be studied for its potential use in drug delivery systems. In agriculture, 1,4,7-Triaminoheptane can be studied for its potential use as a plant growth regulator for different crops. In industry, 1,4,7-Triaminoheptane can be studied for its potential use as a corrosion inhibitor for different metals. Further research can also be done to understand the mechanism of action of 1,4,7-Triaminoheptane and its interaction with biological molecules.
Conclusion:
In conclusion, 1,4,7-Triaminoheptane is a chemical compound that has potential applications in various scientific fields, such as medicine, agriculture, and industry. 1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia or by the reaction of 1,4-diaminobutane with 1,3-dibromopropane. 1,4,7-Triaminoheptane has been studied for its antitumor properties, potential use as a drug delivery system, plant growth regulator, and corrosion inhibitor. 1,4,7-Triaminoheptane can interact with biological molecules and induce apoptosis. 1,4,7-Triaminoheptane has several advantages for lab experiments, but also has limitations. Future research can be done to explore the potential applications of 1,4,7-Triaminoheptane in different fields and to understand its mechanism of action.
Méthodes De Synthèse
1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia in the presence of a palladium catalyst. The reaction yields 1,4,7-Triaminoheptane and ammonium bromide as byproducts. 1,4,7-Triaminoheptane can also be synthesized by the reaction of 1,4-diaminobutane with 1,3-dibromopropane in the presence of a base catalyst.
Propriétés
Numéro CAS |
1985-81-5 |
|---|---|
Nom du produit |
1,4,7-Triaminoheptane |
Formule moléculaire |
C7H19N3 |
Poids moléculaire |
145.25 g/mol |
Nom IUPAC |
heptane-1,4,7-triamine |
InChI |
InChI=1S/C7H19N3/c8-5-1-3-7(10)4-2-6-9/h7H,1-6,8-10H2 |
Clé InChI |
GDRJDUSGGPSMEI-UHFFFAOYSA-N |
SMILES |
C(CC(CCCN)N)CN |
SMILES canonique |
C(CC(CCCN)N)CN |
Autres numéros CAS |
1985-81-5 |
Synonymes |
1,4,7-triaminoheptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)


